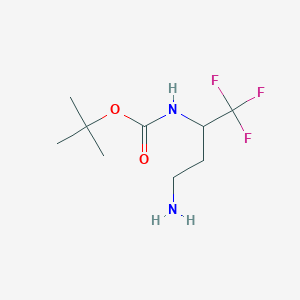

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUKWVZZNMFBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355083-50-9 | |

| Record name | tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-1,1,1-trifluorobutan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs share the Boc-protected amine framework but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Structural and Functional Differences

Biological Activity

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C9H17F3N2O2

- Molecular Weight : 242.24 g/mol

- CAS Number : 1355083-50-9

The compound features a tert-butyl group and a trifluorobutan-2-yl moiety, which contribute to its lipophilicity and stability in biological systems. The presence of the amino group allows for hydrogen bonding interactions with biological targets, enhancing its reactivity and potential as a pharmacological agent.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The amino group can interact with enzyme active sites, potentially inhibiting or modulating enzyme activity.

- Membrane Permeability : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing bioavailability.

- Receptor Binding : The compound may bind to specific receptors involved in various biological pathways, influencing cellular responses.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by modulating drug transport mechanisms. For instance, certain derivatives have shown the ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells. This inhibition can lead to increased intracellular concentrations of chemotherapeutic agents .

Enzyme Modulation

Research has demonstrated that the compound can act as a probe for studying enzyme mechanisms. Its structural features allow it to mimic substrates or inhibitors of various enzymes, providing insights into enzyme kinetics and mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials : Tert-butyl carbamate and 4-amino-1,1,1-trifluorobutan-2-yl chloride.

- Reaction Conditions : Controlled temperature and solvent conditions to optimize yield and purity.

This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential P-gp inhibitor; enzyme modulator |

| Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate | Structure | Similar activity profile with variations in potency |

Case Studies

In a recent case study focusing on drug resistance mechanisms in cancer therapy:

Q & A

Q. Advanced

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., tert-butyl (3R,4S)-4-fluoropiperidine-3-carboxylate derivatives) to control stereochemistry .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to induce enantioselectivity.

- Chiral HPLC : Post-synthesis purification using chiral stationary phases (e.g., Chiralpak® IA/IB) ensures >99% enantiomeric excess .

What crystallographic methods are recommended for determining the three-dimensional structure of this carbamate derivative?

Q. Basic

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to resolve hydrogen bonding and packing motifs .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and validate structural accuracy .

- SIR97 : Direct methods in SIR97 automate phase determination for small-molecule structures .

How can thermal stability and decomposition profiles be analyzed under different conditions?

Q. Advanced

- Thermogravimetric analysis (TGA) : Measure mass loss under nitrogen/air (heating rate: 10°C/min) to identify decomposition steps (e.g., tert-butyl group loss at ~150–200°C).

- Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic decomposition events. Cross-reference with safety data on thermal hazards (e.g., gas evolution during decomposition) .

What safety protocols are critical when handling this compound, especially given its potential reactivity with strong acids/bases?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., during Boc deprotection with TFA) .

- Storage : Keep at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate group .

How to troubleshoot low yields in coupling reactions involving the tert-butyl carbamate group?

Q. Advanced

- Solvent optimization : Replace polar aprotic solvents (DMF, DMSO) with dichloromethane or THF to reduce side reactions.

- Protecting group compatibility : Ensure amino groups are fully protected (e.g., with Boc) before coupling. Deprotect post-reaction using TFA/water (95:5) .

- Catalyst activation : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with PPh₃) to enhance reactivity in cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.